molecular formula C15H13FO3 B563163 4'-Hydroxyflurbiprofen-d3 CAS No. 1189694-02-7

4'-Hydroxyflurbiprofen-d3

Cat. No. B563163
CAS RN: 1189694-02-7
M. Wt: 263.283
InChI Key: GTSMMBJBNJDFRA-FIBGUPNXSA-N
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Description

4’-Hydroxyflurbiprofen-d3 is the labelled analogue of 4-Hydroxy flurbiprofen, which is a metabolite of Flurbiprofen . It is used for research and development purposes . The IUPAC name for this compound is 3,3,3-trideuterio-2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid .


Synthesis Analysis

The synthesis of 4’-Hydroxyflurbiprofen-d3 involves the use of both biotransformation and late-stage chemical synthesis from the deuterated parent compound . The non-steroidal anti-inflammatory flurbiprofen is subject to both CYP and UGT mediated metabolism. In humans, CYP2C9 is responsible for the major metabolite, 4’-hydroxyflurbiprofen .


Molecular Structure Analysis

The molecular formula of 4’-Hydroxyflurbiprofen-d3 is C15H10D3FO3 . The InChI is 1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19)/i1D3 .


Chemical Reactions Analysis

The metabolism of flurbiprofen-d3 results in hydroxylation at the same position by the same enzymes and microbes . It is expected that biotransformation processes may be affected by deuteration at sites of metabolism in compounds .


Physical And Chemical Properties Analysis

4’-Hydroxyflurbiprofen-d3 is a white to off-white solid . It is soluble in Acetone and Ethyl Acetate . The melting point is between 187-189 °C .

Safety and Hazards

When handling 4’-Hydroxyflurbiprofen-d3, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or contact, immediate medical attention is required .

Future Directions

The future directions of 4’-Hydroxyflurbiprofen-d3 research could involve further exploration of its metabolic pathways and the impact of deuteration on its biotransformation processes . Additionally, the development of more efficient synthesis methods could also be a potential area of focus .

Mechanism of Action

Target of Action

The primary target of 4’-Hydroxy Flurbiprofen-d3, a deuterium labeled 4’-Hydroxy Flurbiprofen , is the enzyme Cyclooxygenase (COX) . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) in the prostaglandin synthesis pathway .

Mode of Action

4’-Hydroxy Flurbiprofen-d3 inhibits the COX enzyme, thereby reducing the formation of prostaglandins . This inhibition is reversible and affects both COX-1 and COX-2 isoforms . The reduction in prostaglandin synthesis alleviates symptoms associated with inflammation, pain, and fever .

Biochemical Pathways

The action of 4’-Hydroxy Flurbiprofen-d3 primarily affects the prostaglandin synthesis pathway . By inhibiting the COX enzyme, it prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain .

Pharmacokinetics

4’-Hydroxy Flurbiprofen-d3 is metabolized primarily by CYP2C9 to its major metabolite, 4’-hydroxy-flurbiprofen . The pharmacokinetics of flurbiprofen are linear after single-dose oral administration . The elimination half-life of flurbiprofen is approximately 4.7 to 5.7 hours . The metabolite 4’-hydroxy-flurbiprofen shows little anti-inflammatory activity .

Result of Action

The inhibition of prostaglandin synthesis by 4’-Hydroxy Flurbiprofen-d3 results in reduced inflammation, pain, and fever . This makes it effective in the symptomatic treatment of conditions like rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis .

Action Environment

The action of 4’-Hydroxy Flurbiprofen-d3 can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP2C9 enzyme could potentially affect the metabolism of 4’-Hydroxy Flurbiprofen-d3 . Additionally, genetic polymorphisms in the CYP2C9 gene could also influence the drug’s metabolism and efficacy .

properties

IUPAC Name

3,3,3-trideuterio-2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSMMBJBNJDFRA-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Hydroxy Flurbiprofen-d3

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